molecular formula C22H23ClN2O5S2 B2520477 N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 863008-24-6

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2520477
CAS RN: 863008-24-6
M. Wt: 495.01
InChI Key: YDVXJTFTKVRMPQ-UHFFFAOYSA-N
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Description

The compound appears to be a complex benzamide with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of various substituted benzaldehydes with amines. For instance, the synthesis of the compound in paper was achieved by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation. This suggests that the synthesis of the compound may also involve a similar strategy, possibly using a substituted benzaldehyde and an amine with a sulfur-containing heterocycle.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by the presence of planar systems and potential for intermolecular hydrogen bonding, as seen in paper . The pyrazolo[3,4-b]pyridine system in the compound from paper is mostly planar, with some atoms slightly displaced. This indicates that the compound of interest may also exhibit a planar structure in parts of its molecular framework, which could influence its binding to biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including the formation of metal complexes. Paper describes the formation of metal complexes with a benzamide derivative, where the ligand coordinates to metal ions via the carbonyl oxygen and azomethine nitrogen. This suggests that the compound of interest may also form complexes with metals, which could be relevant for its biological activity or for its use in material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The presence of a pyrrolidine ring, as seen in the compounds from papers and , can affect these properties. For example, the introduction of a pyrrolidine moiety in paper led to compounds with significant neuroleptic activity. This implies that the pyrrolidine ring in the compound of interest may confer specific physical and chemical properties that could be relevant for its pharmacological profile.

Relevant Case Studies

Although no direct case studies on the compound of interest are provided, the papers do offer insights into the potential applications of similar compounds. For instance, paper discusses the neuroleptic activity of benzamide derivatives, suggesting that the compound of interest may also have applications in the treatment of neurological disorders. The antimicrobial studies in paper also indicate that benzamide derivatives can have significant biological activities, which could be explored for the compound .

Scientific Research Applications

Chemical Synthesis and Characterization

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide represents a class of compounds with notable significance in chemical synthesis and characterization. The compound is related to research on novel synthetic pathways and the development of compounds with potential therapeutic applications. For instance, studies on enaminones, which share structural similarities, have shown significant anticonvulsant activity with minimal neurotoxicity, indicating the potential for neurological disorder treatments (Edafiogho et al., 1992).

Pharmacological Potential

The pharmacological characterization of related compounds, such as PF-04455242, has demonstrated significant antagonistic properties at κ-opioid receptors, suggesting potential applications in treating depression and addiction disorders (Grimwood et al., 2011). This underscores the relevance of the compound's structural class in developing new therapeutic agents.

Material Science Applications

In material science, related aromatic polyamides and polyimides, based on similar structural motifs, have been synthesized and characterized for their promising applications in creating high-performance polymers. These polymers exhibit high thermal stability and solubility in aprotic polar solvents, making them suitable for advanced material applications (Saxena et al., 2003).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5S2/c1-16-4-7-18(14-21(16)23)25(19-10-13-31(27,28)15-19)22(26)17-5-8-20(9-6-17)32(29,30)24-11-2-3-12-24/h4-10,13-14,19H,2-3,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVXJTFTKVRMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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